molecular formula C13H18N2O4S B4632217 1-acetyl-N-(2-methoxyethyl)-5-indolinesulfonamide

1-acetyl-N-(2-methoxyethyl)-5-indolinesulfonamide

Cat. No.: B4632217
M. Wt: 298.36 g/mol
InChI Key: CNOXFZUOGLRBTL-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-methoxyethyl)-5-indolinesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09872823 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancing Properties

SB-399885 is a potent and selective 5-HT6 receptor antagonist with cognitive enhancing properties. It has demonstrated significant reversal of scopolamine-induced deficits in rat models, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Fungicidal and Insecticidal Activities

Research on 1-acetyl-3,-5-diarylpyrazolines has highlighted their broad spectrum of biological activities, including fungicidal and insecticidal activities. These compounds exhibit promising lead characteristics for the development of new products in agricultural chemistry (Zhao et al., 2008).

Antitumor Sulfonamides

Compounds containing sulfonamide groups, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been explored for their cell cycle inhibitory properties and potential in cancer treatment. These studies have provided insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Nucleophilic Reactivities

The reactivities of indoles, including 1-acetyl-N-(2-methoxyethyl)-5-indolinesulfonamide, have been studied to understand their coupling kinetics with various electrophiles, contributing to the synthesis of complex molecules for pharmaceutical applications (Lakhdar et al., 2006).

Alzheimer's Disease Therapeutic Agents

A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, showing potential as novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).

Carbonic Anhydrase Inhibitors

E7070, a sulfonamide anticancer agent, has been identified as a potent inhibitor of carbonic anhydrase isozymes, revealing a unique interaction with the enzyme and suggesting potential applications in cancer therapy (Abbate et al., 2004).

Properties

IUPAC Name

1-acetyl-N-(2-methoxyethyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10(16)15-7-5-11-9-12(3-4-13(11)15)20(17,18)14-6-8-19-2/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOXFZUOGLRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.